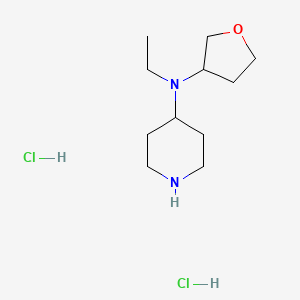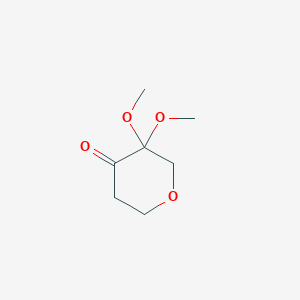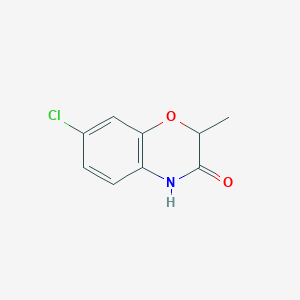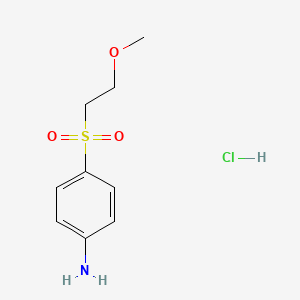![molecular formula C13H20ClNO3S B1430538 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1993054-17-3](/img/structure/B1430538.png)
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
Descripción general
Descripción
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to studying molecular interactions. It has a molecular weight of 305.82 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H20ClNO3S . The SMILES string representation is COC1=CC=C (C=C1)S (=O) (=O)CC2CCCNC2.Cl .Aplicaciones Científicas De Investigación
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has been used extensively in scientific research, particularly in the fields of medicinal chemistry, organic chemistry, and biochemistry. The compound is often used as a reagent for the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. In addition, this compound has been used in the synthesis of other compounds, such as peptides, peptidomimetics, and antibodies.
Mecanismo De Acción
The exact mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is not well understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and lipids. The compound is thought to interact with the active sites of these enzymes, preventing them from functioning properly. In addition, this compound has been shown to inhibit the activity of certain types of bacteria, suggesting that it may have antibacterial properties.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins and lipids. In addition, this compound has been shown to inhibit the growth of certain types of bacteria, suggesting that it may have antibacterial properties. Furthermore, the compound has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, making it easy to work with. Furthermore, the compound has been widely studied, and its biochemical and physiological effects are well-understood. However, there are some limitations to using this compound in laboratory experiments. The compound is toxic and can cause skin and eye irritation, and it can be difficult to purify the compound to a high degree of purity.
Direcciones Futuras
There are several potential future directions for the use of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride in scientific research. One possibility is to explore the compound’s potential as an inhibitor of enzymes involved in the synthesis of proteins and lipids. Additionally, further research could be conducted to determine the compound’s potential as an antibacterial agent. Finally, further studies could be conducted to explore the compound’s potential as an inhibitor of acetylcholinesterase, which may have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEELPPPHGMWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)
![2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride](/img/structure/B1430465.png)


![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)
![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)



